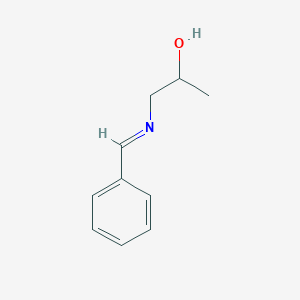
1-(Benzylideneamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)propan-2-ol, also known as benzylideneamino propanol (BAP), is a chiral molecule that has been widely used in organic synthesis and as a chiral auxiliary in asymmetric synthesis. It has also been found to have potential applications in the pharmaceutical industry due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of BAP is not fully understood, but it is believed to act through a chiral induction process. BAP can form a complex with a substrate, which can then undergo a reaction with high enantioselectivity.
Biochemical And Physiological Effects
BAP has been found to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have no significant effect on the growth or viability of cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of BAP.
Advantages And Limitations For Lab Experiments
One of the main advantages of BAP is its high enantioselectivity in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, BAP can be expensive and may not be suitable for large-scale production. It also has limited solubility in some solvents, which can affect its effectiveness as a catalyst.
Future Directions
There are several potential future directions for research on BAP. One area of interest is the development of new synthetic methods for BAP and its derivatives. Another area of research is the exploration of BAP's potential applications in the pharmaceutical industry, such as its use as a chiral auxiliary in drug synthesis. Additionally, further studies are needed to fully understand the mechanism of action and potential physiological effects of BAP.
Synthesis Methods
The synthesis of BAP can be achieved through a variety of methods, including the condensation of benzaldehyde and amino propanol in the presence of a catalyst, or the reduction of 1-(Benzylideneamino)propan-2-olminoacetone using sodium borohydride. These methods have been extensively studied and optimized to provide high yields and purity of BAP.
Scientific Research Applications
BAP has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has been found to be an effective catalyst in a variety of reactions, including the aldol reaction, Mannich reaction, and Michael addition. BAP has also been used in the synthesis of natural products and pharmaceutical intermediates.
properties
CAS RN |
5456-01-9 |
|---|---|
Product Name |
1-(Benzylideneamino)propan-2-ol |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(benzylideneamino)propan-2-ol |
InChI |
InChI=1S/C10H13NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 |
InChI Key |
BTMWXMBVBRUMPM-UHFFFAOYSA-N |
SMILES |
CC(CN=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(CN=CC1=CC=CC=C1)O |
Other CAS RN |
5456-01-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



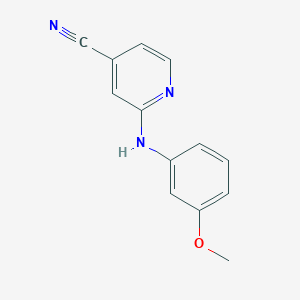
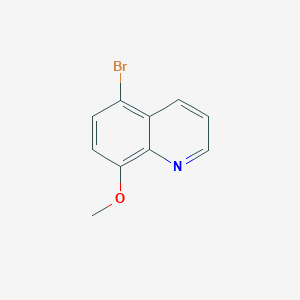
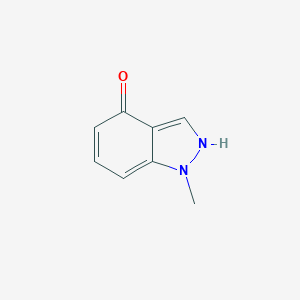
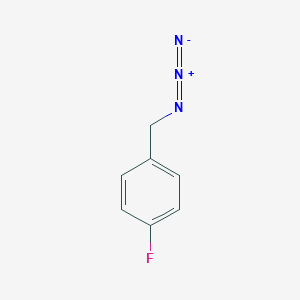
![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)
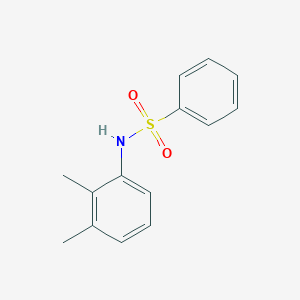
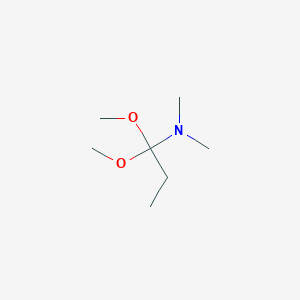





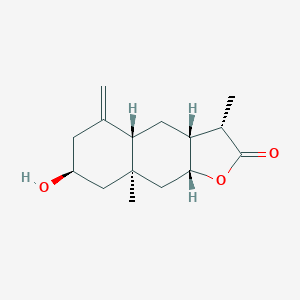
![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)